Fmoc-Asn-OH

Vue d'ensemble

Description

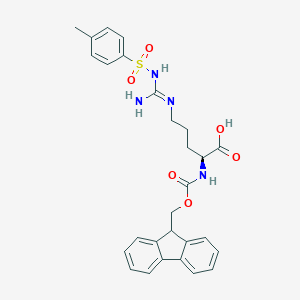

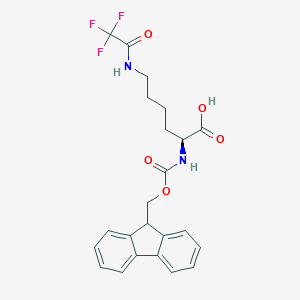

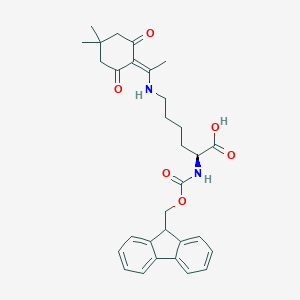

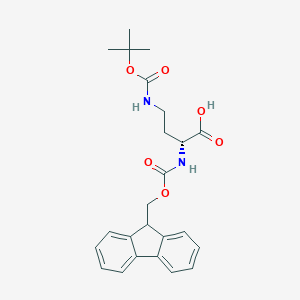

Fmoc-Asn-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine, is an amino acid derivative used in peptide synthesis . It has good solubility properties in most organic solvents and results in significantly purer peptides than other derivatives used for the introduction of Asn .

Synthesis Analysis

The coupling of this compound can be performed by standard procedures . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Molecular Structure Analysis

The empirical formula of this compound is C38H32N2O5 and its molecular weight is 596.67 .Chemical Reactions Analysis

This compound is used in Fmoc solid-phase peptide synthesis . It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Physical And Chemical Properties Analysis

This compound is a white to yellowish powder . It has an optical activity of [α]20/D −15.0±1°, c = 1% in methanol . Its melting point is 201-204 °C . It is insoluble in water .Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-Asn-OH est largement utilisé dans la synthèse de peptides, en particulier dans la méthode de synthèse en phase solide connue sous le nom de synthèse Fmoc/tBu. Cette méthode est privilégiée pour la synthèse de peptides en milieu de recherche et industriel en raison de son efficacité et de la grande pureté des peptides qu’elle produit. This compound, avec ses bonnes propriétés de solubilité, est souvent utilisé pour empêcher les réactions secondaires de déshydratation lors de l’activation, en particulier avec les réactifs carbodiimides .

Applications biomédicales

Le groupe Fmoc, lorsqu’il est attaché à des acides aminés comme l’asparagine, présente des propriétés d’auto-assemblage utiles pour créer des hydrogels. Ces hydrogels peuvent potentiellement être utilisés comme matrices extracellulaires pour des tests de cytotoxicité et d’adhésion cellulaire, qui sont cruciaux dans la recherche biomédicale pour le génie tissulaire et la médecine régénérative .

Réactif biochimique

Dans la recherche en sciences de la vie, this compound sert de réactif biochimique. Il est utilisé pour la synthèse de la synthèse peptidique en phase solide basée sur le Fmoc et il a été démontré qu’il produit des peptides beaucoup plus purs que d’autres dérivés utilisés pour l’introduction de l’Asn dans les chaînes peptidiques

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Fmoc-Asn-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation. This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound remains stable and does not degrade significantly . Its long-term effects on cellular function are observed in the context of its role in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate peptide bond formation

Propriétés

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGBZNJSGOBFOV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222268 | |

| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71989-16-7 | |

| Record name | FMOC-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main challenge associated with using Fmoc-Asn-OH in Fmoc solid-phase peptide synthesis?

A1: A major challenge with using this compound in Fmoc solid-phase peptide synthesis is the potential for asparagine side chain dehydration during carboxyl activation. This side reaction leads to the formation of undesired β-cyanoalanine residues within the peptide sequence. [, , , ]

Q2: What strategies can be employed to minimize β-cyanoalanine formation during this compound coupling?

A2: Several strategies can minimize β-cyanoalanine formation:

- Using alternative coupling reagents: Replacing DCC/HOBt with BOP (Castro's reagent) for activation has been shown to reduce dehydration. []

- Employing pre-activated this compound: Coupling this compound as the pentafluorophenyl ester (Fmoc-Asn-OPfp) avoids the activation step altogether and minimizes side reactions. []

Q3: What side reaction can occur when using side chain-protected asparagine derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH, and how can it be mitigated?

A3: While effective at preventing asparagine dehydration, Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH can generate carbonium ions during the acidolytic cleavage step. These ions can alkylate tryptophan residues within the peptide sequence. [] Adding scavengers to the trifluoroacetic acid (TFA) during cleavage and side chain deprotection can help reduce this unwanted alkylation. []

Q4: How does the coupling efficiency of this compound compare to that of side chain-protected asparagine derivatives?

A4: Studies indicate that the coupling of this compound proceeds slower compared to side chain-protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH. The latter exhibit coupling speeds comparable to other Fmoc-amino acid derivatives. [] This difference highlights the impact of steric hindrance on coupling efficiency in peptide synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.